molecular formula C13H21NO2 B6589721 tert-butyl (3aR,6aS)-5-methylidene-octahydrocyclopenta[c]pyrrole-2-carboxylate CAS No. 139228-12-9

tert-butyl (3aR,6aS)-5-methylidene-octahydrocyclopenta[c]pyrrole-2-carboxylate

Cat. No.: B6589721
CAS No.: 139228-12-9
M. Wt: 223.3
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Description

Tert-butyl (3aR,6aS)-5-methylidene-octahydrocyclopenta[c]pyrrole-2-carboxylate is a cyclic compound featuring a highly strained ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl (3aR,6aS)-5-methylidene-octahydrocyclopenta[c]pyrrole-2-carboxylate typically involves several key steps. The starting materials often include tert-butyl acetoacetate and a suitable nitrile compound. The process usually follows these steps:

  • Cyclization: : Forming the initial ring structure through a series of condensations and cyclization reactions.

  • Hydrogenation: : This is performed under high-pressure conditions using a palladium catalyst to reduce any unsaturated bonds.

  • Protection: : Protecting groups are then added to ensure stability during subsequent steps.

  • Functionalization: : Functional groups are introduced or modified to obtain the desired chemical structure.

Industrial Production Methods: : Industrial production of this compound may involve bulk chemical processes that maximize yield while maintaining cost efficiency. This often includes large-scale batch reactions, continuous flow processes, and the use of advanced catalysis techniques to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Tert-butyl (3aR,6aS)-5-methylidene-octahydrocyclopenta[c]pyrrole-2-carboxylate can undergo oxidation reactions typically using reagents like potassium permanganate or ozone.

  • Reduction: : Reduction reactions can be carried out with reagents such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : The compound can participate in substitution reactions, including nucleophilic and electrophilic substitutions, often facilitated by acids or bases.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in aqueous solution.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Sodium hydride in dimethylformamide.

Major Products: : These reactions can lead to a variety of products including alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl (3aR,6aS)-5-methylidene-octahydrocyclopenta[c]pyrrole-2-carboxylate is utilized in:

  • Chemistry: : As a precursor or intermediate in the synthesis of complex organic molecules, particularly in asymmetric synthesis.

  • Biology: : Investigated for its potential bioactive properties and interaction with biological molecules.

  • Medicine: : Studied for potential therapeutic applications, including as a scaffold for drug development.

  • Industry: : Used in the development of new materials and catalysts due to its unique structure and reactivity.

Mechanism of Action

The compound's mechanism of action is closely tied to its structural features and the functional groups present. It often interacts with biological molecules via hydrogen bonding, van der Waals forces, and electrostatic interactions, targeting specific molecular pathways and receptors. Detailed studies on its binding affinities and interaction mechanisms are essential for understanding its full potential.

Comparison with Similar Compounds

Similar compounds include other tert-butyl esters and cyclopenta[c]pyrrole derivatives

List of Similar Compounds:

  • Tert-butyl octahydrocyclopenta[c]pyrrole-2-carboxylate

  • Methylidene-cyclopenta[c]pyrrole derivatives

  • Other tert-butyl substituted cyclic esters

Properties

CAS No.

139228-12-9

Molecular Formula

C13H21NO2

Molecular Weight

223.3

Purity

95

Origin of Product

United States

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